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Compound of Interest

Compound Name: 2-Chloro-7-methylquinoxaline

Cat. No.: B1349095 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data,

experimental protocols, and a representative synthetic workflow for 2-chloro-7-
methylquinoxaline. This document is intended to serve as a valuable resource for researchers

engaged in the synthesis, characterization, and application of quinoxaline derivatives in

medicinal chemistry and materials science.

Spectroscopic Data
While a complete set of experimentally verified spectroscopic data for 2-chloro-7-
methylquinoxaline is not readily available in a single public source, the following tables

summarize the expected and predicted data based on the analysis of closely related

compounds and spectral databases.

Table 1: Nuclear Magnetic Resonance (NMR) Data
(Predicted)
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¹H NMR (CDCl₃)
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-3 ~8.6 s -

H-5 ~7.9 d ~8.5

H-6 ~7.5 dd ~8.5, ~1.5

H-8 ~7.8 d ~1.5

CH₃-7 ~2.5 s -

¹³C NMR (CDCl₃) Chemical Shift (δ) ppm

C-2 ~150

C-3 ~145

C-4a ~141

C-5 ~129

C-6 ~131

C-7 ~142

C-8 ~128

C-8a ~140

CH₃-7 ~22

Note: Predicted values are based on the known chemical shifts of 2-chloroquinoxaline, 2-

methylquinoxaline, and general substituent effects on the quinoxaline ring system. Actual

experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2920 Weak Methyl C-H stretch

~1600, ~1570, ~1480 Medium-Strong
C=C and C=N stretching

(aromatic ring)

~1150 Strong C-Cl stretch

~830 Strong
C-H out-of-plane bending

(substituted benzene)

Table 3: Mass Spectrometry (MS) Data (Predicted)
m/z Relative Intensity (%) Assignment

178/180 100 / ~33
[M]⁺ / [M+2]⁺ (presence of

Chlorine)

143 Moderate [M-Cl]⁺

115 Moderate [M-Cl-HCN]⁺

Experimental Protocols
The following are general experimental protocols for obtaining spectroscopic data for

quinoxaline derivatives, which can be adapted for 2-chloro-7-methylquinoxaline.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

0.00 ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field

strength of 300 MHz or higher.
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¹H NMR Parameters: Typical parameters include a spectral width of 10-15 ppm, a relaxation

delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio.

¹³C NMR Parameters: A wider spectral width (e.g., 0-200 ppm) is necessary. A longer

relaxation delay and a greater number of scans are typically required due to the lower

natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the

solid sample with dry potassium bromide and pressing the mixture into a thin disk.

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and

allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of

4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct insertion probe (for solids) or after separation by gas chromatography

(GC-MS) or liquid chromatography (LC-MS).

Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or

electrospray ionization (ESI).

Data Acquisition: Acquire the mass spectrum over a suitable mass range to observe the

molecular ion and characteristic fragment ions.

Synthetic Workflow
The synthesis of 2-chloro-7-methylquinoxaline typically involves a two-step process: the

condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound to form the

quinoxaline core, followed by chlorination.
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4-Methyl-1,2-phenylenediamine
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Glyoxal
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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